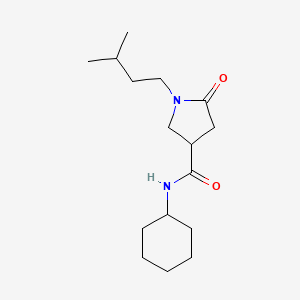
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-109, is a small molecule drug that has shown potential as a treatment for addiction and other neurological disorders.
Wirkmechanismus
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme called carboxylesterase 1 (CES1), which is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, this compound leads to a buildup of these substances in the body, which reduces their rewarding effects and can help to reduce addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the self-administration of cocaine in rats, and to reduce the craving for alcohol in humans. It has also been shown to reduce anxiety and depression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide is that it has been shown to be effective in reducing addiction in animal models and in humans. Another advantage is that it has relatively few side effects. However, one limitation is that it is not effective for all types of addiction, and may not be effective for long-term use. Another limitation is that it can be difficult to synthesize and purify this compound, which can make it expensive and time-consuming to use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential as a treatment for other types of addiction, such as opioid addiction. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, future research could focus on improving the synthesis and purification methods for this compound, in order to make it more accessible for use in lab experiments.
Synthesemethoden
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide is synthesized from cyclohexanone, isobutyraldehyde, and pyrrolidine. The reaction involves the condensation of cyclohexanone and isobutyraldehyde to form N-cyclohexyl-1-isopentyl-2-oxo-pyrrolidine-3-carboxamide, which is then reduced to this compound using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction. It works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to a buildup of these substances and reducing the rewarding effects of their use. This compound has also been studied for its potential in treating other neurological disorders, such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)8-9-18-11-13(10-15(18)19)16(20)17-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHUIYPOHEBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

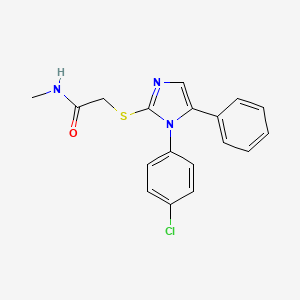
![1-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2914416.png)
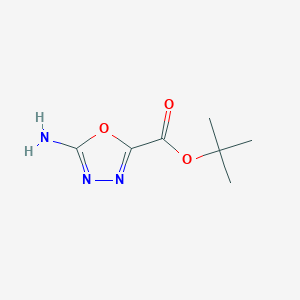
![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)
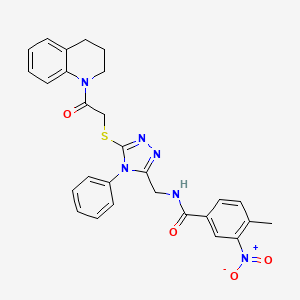
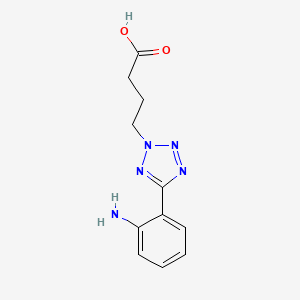
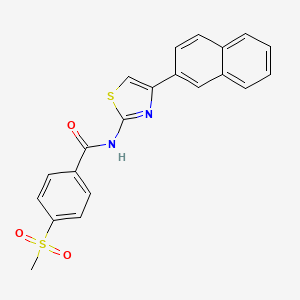
![1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914429.png)
![7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914430.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2914431.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2914434.png)
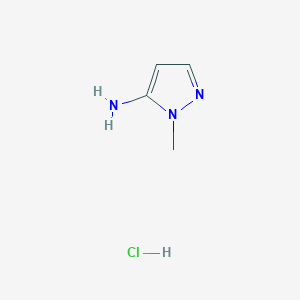
![(3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(2-methylsulfanylphenyl)methanone](/img/structure/B2914437.png)